molecular formula C15H11N3O3S B5860337 N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE

Cat. No.: B5860337
M. Wt: 313.3 g/mol
InChI Key: FOWVTBIBYVKLRJ-UHFFFAOYSA-N
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Description

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a phenyl isocyanate derivative to form an intermediate, which is then reacted with a furan carboxylic acid derivative under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Scientific Research Applications

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE: Shares a similar thiazole and carbamate structure but differs in the presence of a pyridine ring.

    N-(2,2,2-TRICHLORO-1-(1,3-THIAZOL-2-YLAMINO)ETHYL)-2-FURAMIDE: Similar in having a thiazole and furan ring but includes a trichloroethyl group.

Uniqueness

N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWVTBIBYVKLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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